molecular formula C24H15N3O6 B6489982 3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide CAS No. 887877-83-0

3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6489982
CAS No.: 887877-83-0
M. Wt: 441.4 g/mol
InChI Key: AGZNKSMDFDGAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, or 3-BNF-NC, is a novel benzofuran-based scaffold that has been studied for its potential applications in medicinal chemistry. This scaffold has been shown to have a wide range of biological activities and has been used in several studies to investigate its potential as a therapeutic agent. 3-BNF-NC has been studied for its ability to modulate several biological pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). Its ability to modulate these pathways has led to the development of several potential therapeutic applications for 3-BNF-NC.

Scientific Research Applications

3-BNF-NC has been studied for its potential applications in medicinal chemistry. It has been used in several studies to investigate its ability to modulate several biological pathways, including the inhibition of cyclooxygenase-2 (3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide) and the activation of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). In addition, 3-BNF-NC has been studied for its potential as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of 3-BNF-NC is not yet fully understood. However, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide), which is an enzyme involved in the production of pro-inflammatory molecules. Additionally, 3-BNF-NC has been shown to activate the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which is believed to be involved in the regulation of several cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
3-BNF-NC has been studied for its potential to modulate several biochemical and physiological processes. In vitro studies have demonstrated that 3-BNF-NC is able to inhibit the production of pro-inflammatory molecules, such as prostaglandins, and can also activate the nuclear receptor PPARγ. Additionally, 3-BNF-NC has been shown to inhibit the proliferation of cancer cells in vitro and has been demonstrated to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The synthesis of 3-BNF-NC is a simple and efficient method that can be used in the laboratory. Additionally, 3-BNF-NC has been demonstrated to be an effective inhibitor of cyclooxygenase-2 (3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide) and an activator of the nuclear receptor PPARγ. However, the mechanism of action of 3-BNF-NC is not yet fully understood and further research is needed to elucidate its potential therapeutic applications.

Future Directions

The potential therapeutic applications of 3-BNF-NC are numerous and further research is needed to fully understand its mechanism of action and its potential therapeutic uses. Future research should focus on elucidating the mechanism of action of 3-BNF-NC and exploring its potential as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer. Additionally, further research should focus on the development of novel synthetic methods for the synthesis of 3-BNF-NC and its derivatives. Finally, further studies should be conducted to investigate the potential pharmacological interactions of 3-BNF-NC with other drugs and its potential toxicity.

Synthesis Methods

The synthesis of 3-BNF-NC has been achieved through a multi-step process. The first step involves the condensation of 1-benzofuran-2-carboxylic acid with 4-nitrophenyl isocyanate to form the intermediate 3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide. This intermediate is then treated with hydrochloric acid to form the desired product. The synthesis of 3-BNF-NC has been demonstrated to be a simple and efficient method that can be used in the laboratory.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O6/c28-23(20-13-14-5-1-3-7-18(14)32-20)26-21-17-6-2-4-8-19(17)33-22(21)24(29)25-15-9-11-16(12-10-15)27(30)31/h1-13H,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZNKSMDFDGAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.